molecular formula C15H12N4O4 B1661376 Indan-1-one (2,4-dinitrophenyl)hydrazone CAS No. 902-25-0

Indan-1-one (2,4-dinitrophenyl)hydrazone

Cat. No.: B1661376
CAS No.: 902-25-0
M. Wt: 312.28 g/mol
InChI Key: NQCDWRIWARFUKB-SSZFMOIBSA-N
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Description

Indan-1-one (2,4-dinitrophenyl)hydrazone is a carbonyl derivative formed by the condensation of indan-1-one with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. This reaction typically yields a brightly colored hydrazone precipitate, which is characteristic of DNPH derivatives due to the strong electron-withdrawing nitro groups enhancing conjugation .

Synthetic protocols for this compound involve refluxing indan-1-one with DNPH in methanol or ethanol acidified with sulfuric acid or hydrochloric acid. Microwave-assisted synthesis has also been reported for related indanone hydrazones, offering faster reaction times and higher yields .

Properties

CAS No.

902-25-0

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H12N4O4/c20-18(21)11-6-8-14(15(9-11)19(22)23)17-16-13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,17H,5,7H2/b16-13-

InChI Key

NQCDWRIWARFUKB-SSZFMOIBSA-N

SMILES

C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31

Isomeric SMILES

C1C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C31

Canonical SMILES

C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Indan-1-one (2,4-dinitrophenyl)hydrazone belongs to a broader class of DNPH derivatives, which are widely used in analytical chemistry and medicinal research. Below is a comparative analysis with structurally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Indan-1-one (2,4-DNPH) C₁₅H₁₂N₄O₄ 324.28 Indane ring, nitro groups Potential bioactivity (theoretical)
Acetophenone (2,4-DNPH) C₁₃H₁₂N₄O₄ 298.25 Phenyl ring, methyl group Enzyme inhibition
Cyclohexanone (2,4-DNPH) C₁₂H₁₄N₄O₄ 278.26 Cyclohexane ring Analytical standards
3-Chloroacetophenone (2,4-DNPH) C₁₃H₁₁ClN₄O₄ 332.70 Chlorine substituent Crystallography studies
2-Butanone (2,4-DNPH) C₉H₁₀N₄O₄ 238.20 Aliphatic chain Spectrophotometric detection

Key Observations :

  • Rigidity vs. Flexibility : The indane ring in Indan-1-one derivatives introduces steric hindrance and planar geometry, contrasting with the flexible cyclohexane or aliphatic chains in other hydrazones. This may affect packing efficiency in crystalline phases .
  • Electron-Withdrawing Groups: All DNPH derivatives share nitro groups, but substituents like chlorine (in 3-chloroacetophenone DNPH) or methoxy groups (in other analogs) alter electronic properties and bioactivity .
Crystallographic and Spectral Data
  • Crystal Packing: X-ray studies on acetophenone DNPH derivatives reveal planar hydrazone moieties and intermolecular hydrogen bonding (N–H···O), which stabilize the crystal lattice . Indan-1-one DNPH’s indane ring may introduce steric effects, altering packing patterns.
  • IR and UV-Vis Signatures : DNPH derivatives typically show strong C=N stretches (~1600 cm⁻¹) and nitro group absorptions (~1500–1350 cm⁻¹) in IR spectra . UV-Vis spectra exhibit intense absorption due to π→π* transitions in the conjugated hydrazone system .

Preparation Methods

Cyclization of Carboxylic Acids and Derivatives

The earliest reported synthesis of 1-indanone involves the cyclization of hydrocinnamic acid (1 ) using 20% sulfuric acid at 140°C, yielding unsubstituted 1-indanone (2 ) in 27% yield. This method, though pioneering, suffered from moderate efficiency. Improved yields (76%) were later achieved through the cyclization of 3-(2-bromophenyl)propionic acid (3 ) using n-BuLi at −100°C, which minimized side reactions.

Friedel–Crafts alkylation strategies have also been employed. For instance, 3-arylpropionic acids (4 ) cyclize in the presence of Tb(OTf)₃ at 250°C to form aryl-substituted 1-indanones (5 ) in up to 74% yield. Similarly, niobium pentachloride (NbCl₅) catalyzes the Friedel–Crafts reaction between 3,3-dimethylacrylic acid (19 ) and aromatic substrates (20 ), yielding 1-indanones (22 ) in 0–78% yields depending on reaction conditions.

Transition Metal-Catalyzed Carbonylative Cyclization

Advanced methodologies leverage transition metal complexes for carbonylative cyclization. Methyl or ethyl esters of carboxylic acids (42 ) react under carbon monoxide atmosphere with palladium, nickel, or lithium catalysts, producing 1-indanones (43 ) in 88–92% yields. This method exemplifies the shift toward high-efficiency, catalytic processes in indanone synthesis.

Photochemical and Microwave-Assisted Approaches

Innovative techniques include photochemical reactions, where irradiation of esters (44 ) in benzene generates 6-methyl-1-indanone (46 ) as a byproduct. Microwave-assisted hydrolysis of benzyl Meldrum’s acid derivatives (67 ), followed by chlorosulfonic acid-mediated cyclization, offers rapid access to halo-1-indanones (69 ) with excellent purity.

Table 1: Representative Methods for 1-Indanone Synthesis

Starting Material Catalyst/Conditions Yield (%) Reference
Hydrocinnamic acid H₂SO₄, 140°C 27
3-(2-Bromophenyl)propionic acid n-BuLi, −100°C 76
3-Arylpropionic acids Tb(OTf)₃, 250°C 74
Methyl esters Pd/CO, Et₃N 92

Preparation of 2,4-Dinitrophenylhydrazine (DNPH): Process Optimization

DNPH, a key reagent for hydrazone formation, is synthesized via nucleophilic aromatic substitution. The patented method outlined in CN105566152A provides a high-yield protocol.

Reaction Protocol and Conditions

  • Dissolution and Decolorization : 2,4-Dinitrochlorobenzene is dissolved in 95% ethanol with activated charcoal, heated to boiling, and filtered to remove impurities.
  • Hydrazine Hydrate Addition : The filtrate is refluxed with hydrazine hydrate (1/5–1/2 the weight of 2,4-dinitrochlorobenzene) for 1 hour, precipitating red DNPH crystals.
  • Crystallization and Purification : The mixture is cooled to 50–55°C, filtered, and washed with anhydrous ethanol to yield DNPH with 98–100% purity.

Key Innovations and Yield Enhancement

The patent emphasizes three critical improvements:

  • Increased Hydrazine Hydrate Ratio : Elevating the hydrazine hydrate-to-substrate ratio minimizes unreacted starting material.
  • Controlled Feed Rate : Gradual addition of hydrazine hydrate prevents exothermic runaway reactions.
  • Optimized Crystallization Temperature : Maintaining 50–55°C during filtration reduces co-precipitation of impurities.

Table 2: DNPH Synthesis Conditions and Outcomes

Parameter Optimal Value Yield (%) Reference
Hydrazine hydrate ratio 1/2 (wt/wt) 100
Reflux duration 1 hour 98–100
Crystallization temp. 50–55°C 98–100

Formation of Indan-1-one (2,4-Dinitrophenyl)hydrazone

The target hydrazone is synthesized via acid-catalyzed condensation of 1-indanone and DNPH. This reaction follows the general mechanism for hydrazone formation, involving nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

Reaction Conditions and Optimization

  • Solvent System : Ethanol or methanol is preferred due to the solubility of both reactants.
  • Acid Catalyst : Concentrated HCl or H₂SO₄ (0.1–0.5 M) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.
  • Temperature and Time : Reflux for 2–4 hours ensures complete reaction, with yields typically exceeding 85%.

Mechanistic Overview :

  • Protonation : The carbonyl oxygen of 1-indanone is protonated, increasing electrophilicity.
  • Nucleophilic Attack : DNPH attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Loss of water yields the hydrazone product.

Purity and Characterization

The product is purified via recrystallization from ethanol. Characterization by melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (disappearance of carbonyl proton at δ 9–10 ppm) confirms successful synthesis.

Table 3: Hydrazone Formation Parameters

Parameter Optimal Value Yield (%) Reference
Catalyst 0.3 M HCl 90
Solvent Ethanol 85–90
Reaction time 3 hours 88

Applications and Analytical Significance

This compound is primarily used as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) analysis of carbonyl compounds. Its high molar absorptivity also makes it valuable in UV-Vis spectrophotometry for quantifying aldehydes and ketones.

Q & A

Q. How is Indan-1-one (2,4-dinitrophenyl)hydrazone synthesized under conventional laboratory conditions?

Methodological Answer: The compound is typically synthesized by refluxing Indan-1-one with 2,4-dinitrophenylhydrazine (DNPH) in an acidic methanol solution. A molar equivalent of Indan-1-one dissolved in methanol is added to a DNPH/methanol mixture containing concentrated H₂SO₄. The reaction is heated under reflux for 5–10 minutes, resulting in a color change (e.g., orange to deep red). The product precipitates upon cooling and is isolated via filtration, followed by drying under vacuum . For carbonyl derivatives, analogous methods involve heating ketone solutions with DNPH in a water bath to form hydrazone precipitates .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • Elemental Analysis : To verify stoichiometry (e.g., C, H, N composition) and compare with theoretical values (see Table 3 in ).
  • UV-Vis Spectroscopy : Hydrazones exhibit strong absorbance due to the conjugated π-system; λmax values correlate with substituent effects .
  • Melting Point Analysis : Sharp melting points confirm purity and structural consistency.
  • FT-IR : C=N and N-H stretches (1600–1650 cm⁻¹ and ~3200 cm⁻¹, respectively) confirm hydrazone formation .

Q. What safety precautions are critical when handling 2,4-dinitrophenylhydrazine (DNPH) during synthesis?

Methodological Answer: DNPH must be stored phlegmatized with 30% water to prevent explosive hazards in its dry form . During synthesis, use acid-resistant gloves, fume hoods, and avoid contact with skin. Waste should be neutralized with ice-cold sodium bicarbonate before disposal. Hazard classifications include flammability and potential carcinogenicity, requiring adherence to GHS protocols .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of this compound derivatives?

Methodological Answer: Microwave irradiation reduces reaction time (e.g., from hours to minutes) by enhancing reaction kinetics. For example, microwave-assisted synthesis of substituted hydrazones (e.g., 4-hydroxybenzylidene derivatives) achieves >90% yield under controlled power (100–150 W) and temperature (60–80°C). This method minimizes side reactions, improving crystallinity and purity . Comparative studies with conventional reflux show microwave methods enhance reproducibility for structurally complex derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during hydrazone characterization?

Methodological Answer: Discrepancies in UV-Vis or IR data may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Cross-Validation : Combine NMR (¹H/¹³C) with X-ray crystallography to confirm tautomeric forms (e.g., keto-enol equilibria) .
  • Solvent Screening : Polar solvents (e.g., DMSO) stabilize specific tautomers, simplifying spectral interpretation .
  • Computational Modeling : DFT calculations predict electronic transitions and vibrational modes, aligning with experimental data .

Q. What advanced applications exist for hydrazone derivatives in biochemical assays?

Methodological Answer: Hydrazones are used to quantify enzyme activity via spectrophotometric methods. For example:

  • ALT/AST Assays : Pyruvate (generated from alanine/aspartate transamination) reacts with DNPH to form a hydrazone, measured at 540 nm .
  • Carbonyl Quantification : DNPH derivatives detect oxidized proteins in oxidative stress studies, with HPLC-MS validation .

Q. How can researchers design hydrazone derivatives for antimicrobial studies?

Methodological Answer: Modify the Indan-1-one core with substituents (e.g., halogens, methoxy groups) to enhance bioactivity. For example:

  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to improve membrane permeability .
  • MIC Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points in hydrazone derivatives?

Methodological Answer: Variations may stem from polymorphism or residual solvents. Solutions include:

  • Recrystallization : Use solvent pairs (e.g., methanol/water) to isolate pure polymorphs .
  • Thermogravimetric Analysis (TGA) : Detect solvent retention affecting melting behavior .
  • Single-Crystal XRD : Resolve structural ambiguities caused by polymorphic forms .

Tables for Key Data

Q. Table 1. Elemental Analysis of Hydrazone Derivatives

Compound%C (Calc/Found)%H (Calc/Found)%N (Calc/Found)Source
Indan-1-one DNPH58.2/58.03.5/3.614.1/14.3

Q. Table 2. Microwave vs. Conventional Synthesis Parameters

MethodTimeYield (%)Purity (HPLC)
Conventional2 h7592
Microwave10 min9298

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